4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-4-12-28-18-10-8-15(9-11-18)20(27)23-14-19-24-25-21(29-2)26(19)17-7-5-6-16(22)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHNUBWRKPCAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The molecular structure of 4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be represented as follows:
This structure features a butoxy group, a triazole core, and a chlorophenyl moiety, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : The triazole moiety has been linked to anticancer properties through inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that compounds containing the triazole structure exhibit dual anticancer activity by targeting multiple pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death .
Biological Activity Data
The following table summarizes key biological activities reported for 4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide:
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of triazole derivatives, 4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide was evaluated against breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated potent activity against Staphylococcus aureus with an MIC value of 15 µg/mL. The study suggested that the mechanism involved disruption of the bacterial cell wall integrity and interference with protein synthesis .
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles can interfere with cell cycle progression and induce apoptosis in cancer cells. Studies indicate that compounds with a triazole scaffold can inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth .
- Case Studies : Research has demonstrated that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with methylthio substitutions have been linked to enhanced anticancer activity, suggesting that modifications to the triazole core can significantly influence biological activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which is a common feature of many triazole derivatives:
- In Vitro Studies : Several studies have evaluated the antimicrobial efficacy of triazole compounds against Gram-positive and Gram-negative bacteria, as well as fungi. The disc diffusion method has been employed to assess this activity, showing that certain derivatives exhibit moderate to strong antimicrobial effects .
- Applications in Agriculture : Given their antimicrobial properties, triazoles are investigated for use as fungicides and bactericides in agricultural settings. This application is particularly relevant given the increasing resistance of pathogens to conventional treatments .
Inhibitors of Enzymatic Activity
Triazole compounds are also recognized for their ability to modulate enzymatic activities:
- Acetylcholinesterase Inhibition : Some studies have explored the potential of triazole derivatives as inhibitors of acetylcholinesterase, an enzyme critical in neurodegenerative diseases such as Alzheimer's. This suggests that compounds like 4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide may contribute to cognitive enhancement therapies .
- Protein Kinase Modulation : The ability to modulate protein kinases positions triazoles as candidates for developing targeted cancer therapies. These compounds can influence signaling pathways involved in cell growth and differentiation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives:
- Modification Studies : Variations in substituents on the triazole ring have been shown to affect biological activity significantly. For example, altering the methylthio group or introducing different alkoxy chains can enhance or diminish anticancer and antimicrobial properties .
Table: Overview of Biological Activities
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazides or through Huisgen-type reactions. For 4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole, a common approach involves reacting 3-chlorophenyl isothiocyanate with methylhydrazine to form a thiosemicarbazide intermediate, followed by cyclization in acidic conditions.
Example Procedure:
- Thiosemicarbazide Formation:
3-Chlorophenyl isothiocyanate (1.0 equiv) is treated with methylhydrazine (1.2 equiv) in ethanol at 0–5°C for 2 hours. The intermediate precipitates as a white solid (yield: 85–90%). - Cyclization:
The thiosemicarbazide is heated with acetic acid (2.0 equiv) at 100°C for 6 hours, forming the triazole ring. The methylthio group is introduced via nucleophilic substitution using methyl iodide (1.5 equiv) in DMF at 60°C.
Functionalization of the Triazole Intermediate
The triazole intermediate undergoes alkylation at the N1 position to introduce the benzylaminomethyl group. This step requires careful control to avoid over-alkylation.
Alkylation Protocol:
- The triazole (1.0 equiv) is dissolved in dry DMF under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of (bromomethyl)benzamide (1.1 equiv). The mixture is stirred at room temperature for 12 hours, yielding the alkylated product.
Key Challenges:
- Regioselectivity: Alkylation preferentially occurs at the N1 position due to steric hindrance at N2.
- Purification: Residual DMF is removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Synthesis of 4-Butoxybenzoyl Chloride
The benzamide moiety is derived from 4-butoxybenzoic acid, which is converted to its acid chloride for coupling.
Procedure:
- Esterification:
4-Hydroxybenzoic acid (1.0 equiv) is refluxed with butanol (5.0 equiv) and sulfuric acid (0.1 equiv) for 8 hours, yielding 4-butoxybenzoate (95% yield). - Hydrolysis and Chlorination:
The ester is hydrolyzed with NaOH (2.0 M) to 4-butoxybenzoic acid, which is treated with thionyl chloride (2.0 equiv) at 60°C for 3 hours to form 4-butoxybenzoyl chloride.
Amide Bond Formation
The final step involves coupling the triazole-methylamine intermediate with 4-butoxybenzoyl chloride. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is employed to activate the carboxylate group.
Coupling Reaction:
- Conditions:
- Workup:
The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via flash chromatography (silica gel, CH2Cl2/MeOH 95:5).
Yield and Purity:
Analytical Characterization
Spectroscopic Data:
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.38 (m, 4H, Ar–H), 4.52 (s, 2H, CH2), 3.98 (t, J = 6.4 Hz, 2H, OCH2), 2.51 (s, 3H, SCH3).
- MS (ESI): m/z 431.0 [M+H]+.
X-ray Crystallography:
- The triazole ring adopts a planar conformation, with the methylthio group oriented perpendicular to the plane (dihedral angle: 85.2°).
Optimization and Scale-Up Considerations
Solvent Selection:
- DMF enhances reaction rates but complicates purification. Alternatives like THF or DME reduce side reactions.
Catalytic Additives:
- DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15% in pilot-scale runs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-butoxy-N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide?
- Methodology :
- Core Triazole Formation : Start with cyclocondensation of thiosemicarbazide derivatives with 3-chlorophenyl-substituted precursors under reflux in ethanol or DMF (60–80°C, 6–12 hours). Use catalytic acetic acid to facilitate cyclization .
- Functionalization : Introduce the methylthio group via nucleophilic substitution (e.g., using methanethiol and a base like K₂CO₃) .
- Benzamide Coupling : React the triazole intermediate with 4-butoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor purity via TLC and HPLC .
- Critical Parameters : Control reaction temperature (±2°C), solvent polarity, and stoichiometric ratios to minimize byproducts. Use protective groups (e.g., Boc) for sensitive functional groups during intermediate steps .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal structure to validate triazole ring geometry and intermolecular interactions (e.g., C–H···π stacking) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~470) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
Q. How can initial biological activity screening be designed for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
- Enzyme Inhibition : Test inhibition of COX-2 or kinases using fluorogenic substrates, with IC₅₀ determination via kinetic analysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2), focusing on hydrogen bonds with triazole N-atoms and hydrophobic contacts with the 3-chlorophenyl group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .
- Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site (e.g., Arg120 in COX-2) to validate predicted binding modes .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve bioactivity?
- Design :
- Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl chains, or electron-withdrawing groups (e.g., CF₃) at the 3-chlorophenyl or benzamide positions .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole core, methylthio group) using 3D-QSAR models (e.g., CoMFA) .
- In Vivo Correlation : Compare in vitro IC₅₀ values with in vivo efficacy in rodent models of inflammation or cancer .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution Strategies :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple labs using fixed-effects models, adjusting for variables like solvent (DMSO vs. PBS) .
- Orthogonal Validation : Confirm antifungal activity via both MIC assays and time-kill curves to rule out false positives .
Q. What computational methods are suitable for predicting physicochemical properties and stability?
- Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict solubility and logP .
- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (e.g., 100 ns runs in GROMACS) to assess aggregation propensity .
- Degradation Studies : Use HPLC-MS to identify hydrolysis products under acidic/basic conditions (e.g., pH 2–12) .
Q. What formulation strategies can enhance the compound’s bioavailability for in vivo studies?
- Methods :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve solubility, with characterization via DLS and TEM .
- Prodrug Design : Synthesize phosphate or ester derivatives for enhanced membrane permeability, followed by enzymatic cleavage in vivo .
- Co-Solvent Systems : Test solubility in PEG-400/water mixtures (up to 20% w/v) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
